molecular formula C11H13NO4S B6160632 2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione CAS No. 145104-55-8

2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B6160632
CAS No.: 145104-55-8
M. Wt: 255.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione is a chemical compound with a complex structure that includes a thiazolidine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting with the reaction of 4-methoxybenzyl chloride with thiazolidine-2-thione. The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the thiazolidine-2-thione, followed by the addition of the 4-methoxybenzyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione may be used to study enzyme inhibition and protein interactions. Its ability to interact with biological targets makes it a useful tool in biochemistry.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinediones: : These compounds share the thiazolidine ring structure and are used in the treatment of diabetes.

  • Benzyl derivatives: : Compounds with benzyl groups, such as benzyl alcohol and benzyl chloride, have similar structural features.

Uniqueness

2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of the thiazolidine ring and the methoxyphenyl group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

145104-55-8

Molecular Formula

C11H13NO4S

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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